molecular formula C24H17ClO4 B11159649 6-chloro-7-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one

6-chloro-7-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one

Cat. No.: B11159649
M. Wt: 404.8 g/mol
InChI Key: GYMMHQDFFIJDGY-UHFFFAOYSA-N
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Description

6-Chloro-7-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. Its structure features:

  • A 4-phenyl group on the chromenone core, enhancing aromatic interactions.
  • A 6-chloro substituent, which may improve metabolic stability and electronic properties.

This compound is of interest in medicinal chemistry due to the pharmacological versatility of coumarins, including anti-inflammatory, anticancer, and antimicrobial activities.

Properties

Molecular Formula

C24H17ClO4

Molecular Weight

404.8 g/mol

IUPAC Name

6-chloro-7-(1-oxo-1-phenylpropan-2-yl)oxy-4-phenylchromen-2-one

InChI

InChI=1S/C24H17ClO4/c1-15(24(27)17-10-6-3-7-11-17)28-22-14-21-19(12-20(22)25)18(13-23(26)29-21)16-8-4-2-5-9-16/h2-15H,1H3

InChI Key

GYMMHQDFFIJDGY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl

Origin of Product

United States

Biological Activity

6-Chloro-7-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromenone derivatives. Chromenones are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's unique structure, featuring a chloro group and a phenylethoxy moiety, contributes to its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 6-chloro-7-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one is C24H17ClO4C_{24}H_{17}ClO_4. Its structure includes:

  • A chloro substituent at position 6.
  • A phenylethoxy group at position 7.
  • A ketone functional group at position 1.

These features enhance the compound's reactivity and biological activity compared to other chromenones.

Antimicrobial Properties

Research indicates that chromenone derivatives exhibit antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, making them potential candidates for treating infections .

Anti-inflammatory Effects

6-Chloro-7-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one may possess anti-inflammatory properties. This activity is crucial for developing treatments for inflammatory diseases, as it could help mitigate symptoms and improve patient outcomes.

Anticancer Activity

Preliminary studies suggest that this compound has significant anticancer effects. It may inhibit specific pathways involved in cancer cell proliferation, making it a promising candidate for further investigation in oncology .

A comparative analysis of similar compounds highlights their biological activities:

Compound NameStructural FeaturesUnique Attributes
5-Hydroxy-7-(2-Oxo-2-Phenylethoxy)-4H-Chromen-4-OneHydroxyl group at position 5Exhibits distinct antioxidant properties
4-Methyl-7-(2-Phenyloxy)-ChromenoneMethyl substitution at position 4Known for enhanced solubility
4-HydroxycoumarinSimple coumarin structureWidely studied for anticoagulant properties

Understanding the mechanism of action of 6-chloro-7-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one involves studying its interactions with various biological targets:

  • Enzyme Inhibition : Research focuses on how this compound inhibits enzymes involved in disease pathways, such as kinases or phosphatases.
  • Receptor Binding Studies : Evaluating its affinity for specific receptors can provide insights into its pharmacological profile and therapeutic potential.

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions requiring careful control of conditions to maximize yield and purity. The derivatization of chromenones allows for the creation of various analogs with potentially enhanced biological activities .

Case Studies

Recent studies have illustrated the efficacy of chromenone derivatives in various biological assays:

  • Anticancer Studies : A study demonstrated that certain chromenones showed cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating their potential as anticancer agents .
  • Antimicrobial Efficacy : Another study reported that specific chromenone derivatives exhibited significant antibacterial activity against resistant strains, showcasing their potential in combating infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (Reference) Position 4 Substituent Position 6 Substituent Position 7 Substituent Molecular Weight Biological Activity (Highlighted Findings)
Target Compound Phenyl Cl 1-Methyl-2-oxo-2-phenylethoxy 396.82 Not reported
6-Chloro-4-ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one Ethyl Cl 2-Oxo-2-phenylethoxy (no methyl) 342.78 Not reported
6-Chloro-7-[(2-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one Phenyl Cl 2-Chlorobenzyloxy 397.25 Not reported
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one Phenyl Cl Oxiranylmethoxy (epoxide) 328.75 Not reported
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide 4-Methyl - Acetamide-linked phenyl group 329.76 Anti-inflammatory : Superior to ibuprofen in vitro
Benzodithiazine derivatives Variable Cl Benzodithiazine-linked moieties ~400–450 Cytotoxic : IC50 values comparable to cisplatin in LCLC-103H and RT-4 cell lines

Key Structural and Functional Insights:

Position 4 Substitutions :

  • The phenyl group in the target compound likely enhances lipophilicity and π-π stacking interactions compared to alkyl groups (e.g., ethyl in ). This may improve membrane permeability but reduce solubility.
  • In flavone derivatives (e.g., ), 4-substitutions influence antioxidant activity via electron-donating effects.

Position 6 Chlorine :

  • The chlorine atom is conserved across most analogs (e.g., ), suggesting its critical role in electronic modulation and metabolic stability.

Epoxide-containing substituents (e.g., ) may confer reactivity for covalent binding to biological targets.

Biological Activity Trends :

  • Anti-inflammatory activity : The acetamide-linked analog demonstrated superior activity to ibuprofen, highlighting the importance of amide groups in modulating inflammation.
  • Cytotoxicity : Benzodithiazine derivatives showed potency similar to cisplatin, suggesting that electron-deficient heterocycles enhance DNA alkylation or intercalation.

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